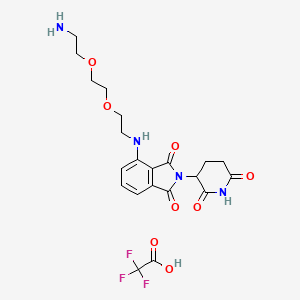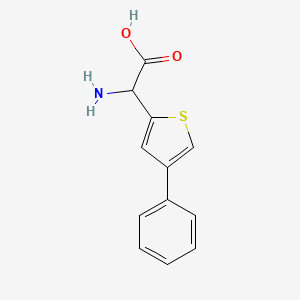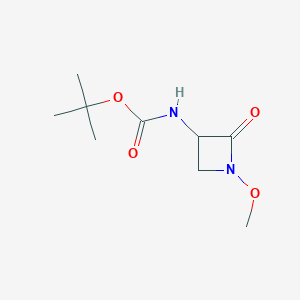
Thalidomide-PEG2-C2-NH2 TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-PEG2-C2-NH2 TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a 2-unit PEG linker. It is commonly used in PROTAC technology . The chemical structure of this compound is as follows: !this compound
Chemical Reactions Analysis
This compound is designed for use in PROTAC technology, where it acts as a ligand-linker conjugate. It exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins by connecting two different ligands via a linker: one for an E3 ubiquitin ligase (cereblon) and the other for the target protein .Mechanism of Action
- This compound modulates the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and other cytokines through its interaction with cereblon. It displays immunosuppressive and anti-angiogenic activity .
- Due to severe teratogenicity, pregnancy must be excluded before treatment, and patients must adhere to the THALIDOMID Risk Evaluation and Mitigation Strategy (REMS) program to ensure contraception .
Aplicaciones Científicas De Investigación
1. Treatment of Inflammatory and Immunological Disorders
Thalidomide has shown efficacy in treating conditions with inflammatory and immunological bases. It inhibits TNF-alpha mRNA expression and protein production, resulting in reduced serum TNF-alpha levels and diminished cytokine gene expression at the lesion site. This leads to the alleviation of clinical symptoms in diseases like erythema nodosum leprosum (ENL) and potentially other inflammatory disorders (Sampaio et al., 2002).
2. Crohn's Disease Management
Thalidomide is effective in treating refractory Crohn's disease (CD), particularly in patients who are intolerant or unresponsive to anti-TNF-alpha therapies. It has shown to induce complete clinical remission and endoscopic healing of mucosal lesions in such cases (Scribano et al., 2014).
3. Anti-Angiogenic Properties
Thalidomide exhibits antiangiogenic activities, which are useful in treating diseases dependent on angiogenesis. Its teratogenic effects, particularly stunted limb growth in humans, are attributed to its inhibition of angiogenesis (D'Amato et al., 1994).
4. Treatment of Multiple Myeloma
Thalidomide and its analogs have shown efficacy in treating multiple myeloma. Their anti-myeloma activity is linked to the inhibition of angiogenesis and direct effects on tumor cell proliferation (D'Amato et al., 2001).
5. Immunomodulatory Effects
Thalidomide and its structural analogs are being explored for their potential molecular targets and therapeutic applications in various malignancies and immunologic-based disorders. Their immunomodulatory effects include regulating cytokine production and providing costimulatory signals for T-cell proliferation (Stirling, 2001).
6. HIV Infection Management
Thalidomide inhibits the replication of the Human Immunodeficiency Virus type 1 (HIV-1). It suppresses the activation of latent HIV-1 and reduces agonist-induced TNF-alpha protein and mRNA production, suggesting its potential use in treating HIV-1 infection and its systemic toxicity (Makonkawkeyoon et al., 1993).
7. NF-κB Activation Suppression
Thalidomide suppresses NF-κB activation induced by TNF and H2O2, but not that activated by other agents like ceramide, lipopolysaccharides, or phorbol ester. This suppression may contribute to its anti-proliferative, anti-inflammatory, and immunosuppressive properties (Majumdar et al., 2002).
8. Discovery of New Therapeutic Uses
Thalidomide's potential for treating various diseases beyond its current applications has been investigated. New therapeutic uses for thalidomide have been hypothesized, such as in treating acute pancreatitis, chronic hepatitis C, and myasthenia gravis (Weeber et al., 2003).
Mecanismo De Acción
Target of Action
Thalidomide-PEG2-C2-NH2 TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand . The primary target of this compound is Cereblon , a protein that plays a crucial role in various cellular processes, including protein homeostasis and response to cellular stress .
Mode of Action
The compound works by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the compound to interact with its targets and induce changes in their function or expression .
Biochemical Pathways
Given its mode of action, it can be inferred that it impacts theubiquitin-proteasome system , a major pathway responsible for protein degradation and turnover in cells . The downstream effects of this could include changes in cellular processes where the target protein is involved.
Propiedades
IUPAC Name |
4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6.C2HF3O2/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25;3-2(4,5)1(6)7/h1-3,14,21H,4-11,20H2,(H,22,24,25);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEOTJQAATZPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylpropanamide](/img/structure/B2472161.png)

![2-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2472165.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2472168.png)
![N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylbenzamide](/img/structure/B2472169.png)
![2-Methyl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B2472170.png)




![Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2472180.png)
![N-[1-(1,3-Oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2472181.png)

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2472183.png)